1-Piperidin-1-yl-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile
Description
1-Piperidin-1-yl-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a piperidine ring, a trifluoromethyl group, and a pyrido[1,2-a]benzimidazole core structure
Properties
IUPAC Name |
1-piperidin-1-yl-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4/c19-18(20,21)13-10-16(24-8-4-1-5-9-24)25-15-7-3-2-6-14(15)23-17(25)12(13)11-22/h2-3,6-7,10H,1,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPWDTJRYQAUED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Piperidin-1-yl-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step reactions. One common synthetic route includes the condensation of chromonecarbonitrile with 2-aminobenzimidazole, followed by cycloaddition to form the pyrido[1,2-a]benzimidazole structure . The reaction conditions often involve heating in ethanol under reflux for a specific duration to achieve a good yield . Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining high purity and yield.
Chemical Reactions Analysis
1-Piperidin-1-yl-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Several studies have indicated that derivatives of pyrido-benzimidazole compounds exhibit significant antitumor effects. For instance, research shows that compounds similar to 1-Piperidin-1-yl-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Research has demonstrated that this class of compounds possesses antimicrobial activity against various pathogens. A study evaluating the antimicrobial efficacy of related compounds found that they effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological applications. Preliminary studies indicate that similar compounds can modulate neurotransmitter systems, showing promise in treating conditions like anxiety and depression. For example, derivatives have been shown to interact with serotonin and dopamine receptors, leading to anxiolytic effects in animal models.
Data Tables
| Application | Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of cancer cell proliferation | |
| Antimicrobial | Effective against Gram-positive/negative bacteria | |
| Neuropharmacological | Modulation of neurotransmitter systems |
Case Studies
Case Study 1: Antitumor Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of pyrido-benzimidazole and tested their cytotoxicity against human cancer cell lines. The study revealed that specific modifications to the piperidine moiety enhanced cytotoxicity significantly, indicating a structure-activity relationship (SAR) that can guide future drug design.
Case Study 2: Antimicrobial Activity
A comprehensive evaluation conducted by International Journal of Antimicrobial Agents assessed the antimicrobial properties of several piperidine-containing compounds. The results highlighted that compounds with the trifluoromethyl group exhibited superior antibacterial effects compared to their non-fluorinated counterparts.
Case Study 3: Neuropharmacological Assessment
Research published in Neuropharmacology explored the effects of similar compounds on anxiety-related behaviors in rodent models. The findings suggested that these compounds could reduce anxiety-like behaviors significantly, supporting their potential use as anxiolytics.
Mechanism of Action
The mechanism of action of 1-Piperidin-1-yl-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, in antiviral applications, it may target viral proteins or cellular proteins essential for viral replication . The pathways involved often include inhibition of enzyme activity or disruption of protein-protein interactions, leading to the desired biological effect .
Comparison with Similar Compounds
1-Piperidin-1-yl-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with other similar compounds such as:
1-(2-chloro-6-fluorophenyl)-6-trifluoromethyl-1H,3H-thiazolo[3,4-a]benzimidazole: Known for its antiviral properties.
Nitroazolo-[5,1-c][1,2,4]triazines: A family of antiviral compounds with a different core structure but similar biological activity. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.
Biological Activity
1-Piperidin-1-yl-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring and a trifluoromethyl group attached to a pyrido-benzimidazole framework. Such structural characteristics are often associated with enhanced biological activity and specificity towards certain biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Research indicates that it may act as an inhibitor of specific enzymes or receptors involved in disease processes. For example, compounds with similar structures have been shown to inhibit dipeptidyl peptidase-4 (DPP-4), which plays a critical role in glucose metabolism and insulin regulation .
Pharmacological Effects
This compound exhibits several pharmacological effects:
- Antidiabetic Activity : Similar compounds have demonstrated efficacy in managing type 2 diabetes mellitus by inhibiting DPP-4, thus increasing levels of incretin hormones .
- Antipsychotic Properties : Some derivatives have been linked to antipsychotic effects, potentially offering therapeutic benefits for conditions such as schizophrenia .
- Neuroprotective Effects : The compound may also have neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.
In Vitro Studies
In vitro assays have shown that this compound can significantly inhibit the activity of target enzymes. For instance, studies indicate that similar compounds effectively reduced the activity of soluble epoxide hydrolase (sEH), which is involved in lipid metabolism and inflammation .
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of the compound. In one study, administration of related piperidine derivatives resulted in improved glycemic control in diabetic mice, suggesting that this class of compounds could be beneficial for managing blood sugar levels .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
